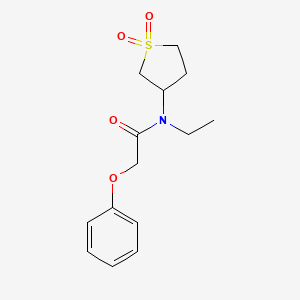

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-15(12-8-9-20(17,18)11-12)14(16)10-19-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRLMKNPHWNDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-phenoxyacetamide typically involves multiple steps. One common method includes the reaction of a thiolane derivative with an ethylating agent, followed by the introduction of the phenoxyacetamide group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiolane ring or the phenoxyacetamide group.

Substitution: The ethyl group or the phenoxyacetamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-phenoxyacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The thiolane ring and the phenoxyacetamide group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-phenoxyacetamide is a synthetic organic compound characterized by a unique structure that includes a thiolane ring, a sulfone group, and an acetamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 311.4 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO4S |

| Molecular Weight | 311.4 g/mol |

| CAS Number | 874788-53-1 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiolane Ring : A cyclization reaction involving a suitable dithiol and an electrophile.

- Introduction of the Sulfone Group : Achieved by oxidizing the thiolane ring using agents like hydrogen peroxide.

- Attachment of the Phenoxy Group : This is done through nucleophilic substitution with phenolic derivatives.

- Formation of the Acetamide Moiety : Introduced via acylation reactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thioether functionalities have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example, certain oxadiazole-thioether derivatives demonstrated moderate antioxidant activity and notable cytotoxicity against A549 lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation . These findings suggest that this compound may also possess anticancer properties worth exploring.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways.

- Gene Expression Alteration : The compound might affect gene expression related to its biological effects.

Study on Anticancer Activity

A recent study investigated a series of oxadiazole derivatives for their anticancer potential. Among these, certain compounds exhibited IC50 values ranging from 11.20 to 59.61 µg/mL against A549 cell lines after 72 hours of treatment. This suggests that modifications in the structure can lead to enhanced biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and target proteins involved in cancer progression. These studies provide insight into how structural variations can influence binding affinity and specificity towards biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-phenoxyacetamide, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with a thiolane derivative (e.g., 1,1-dioxothiolan-3-amine) and react it with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-ethyl group .

- Step 2 : Couple the intermediate with 2-phenoxyacetyl chloride in dichloromethane, using triethylamine as a catalyst to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Yield improvements (75–85%) are achievable by controlling temperature (0–5°C during acylation) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Validation Workflow :

- X-ray crystallography : Use SHELXL for refinement (e.g., twinned data handling with HKLF 5 command) to resolve thiolane ring conformation .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm phenoxyacetamide and ethyl group integration (δ 1.2–1.4 ppm for CH₃; δ 4.5–5.0 ppm for OCH₂).

- HRMS : Verify molecular ion [M+H]⁺ (calc. for C₁₅H₂₀NO₅S: 326.1064) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Strategy :

- Enzyme inhibition : Test against kinases (e.g., AMPK) or inflammatory targets (COX-2) using fluorescence polarization assays (IC₅₀ determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Report EC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with biological targets?

- Approaches :

- Molecular docking : Use AutoDock Vina to model binding to PPARγ (thiazolidinedione targets) or kinases. Focus on hydrogen bonding (sulfonamide O with Arg280) and hydrophobic interactions (thiolane ring) .

- Kinetic assays : Perform time-dependent inhibition studies (e.g., pre-incubation with target enzyme) to distinguish competitive vs. allosteric mechanisms .

Q. How do structural modifications (e.g., substituents on the phenoxy group) affect bioactivity?

- SAR Insights :

| Substituent | Bioactivity Trend (vs. Parent Compound) | Reference |

|---|---|---|

| 4-Methoxy | ↑ COX-2 inhibition (IC₅₀: 1.2 µM → 0.7 µM) | |

| 4-Chloro | ↑ Cytotoxicity (HeLa EC₅₀: 15 µM → 8 µM) |

- Method : Synthesize analogs via nucleophilic substitution (e.g., Cl → OMe) and compare activity in dose-response assays .

Q. How can contradictory data (e.g., varying IC₅₀ values across studies) be resolved?

- Troubleshooting :

- Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS affects sulfonamide ionization) and ATP concentrations (kinase assays) .

- Compound purity : Verify via HPLC (>95% purity; C18 column, acetonitrile/water gradient) to exclude impurities skewing results .

Q. What computational tools are recommended for modeling its reactivity in solution?

- Tools :

- Gaussian 16 : Calculate redox potentials (B3LYP/6-31G*) to predict stability under oxidative conditions (e.g., thiolane → sulfone degradation) .

- COSMO-RS : Simulate solubility in DMSO/water mixtures to guide formulation for in vivo studies .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show none?

- Hypotheses :

- Strain variability : Test against Gram-negative (e.g., E. coli) vs. Gram-positive (S. aureus) bacteria; note efflux pump differences .

- Biofilm vs. planktonic assays : Biofilm-embedded microbes may exhibit 10–100× reduced susceptibility .

Crystallographic Challenges

Q. How to address twinning or disorder in X-ray structures of this compound?

- SHELXL Workflow :

- Use TWIN/BASF commands for twinned data (e.g., two-domain crystals).

- Refine disorder via PART/SUMP constraints for overlapping ethyl/phenoxy groups .

Tables of Key Data

Table 1 : Comparative Bioactivity of Thiolane Derivatives

| Compound | Target | IC₅₀ (µM) | Selectivity Index (Cancer/Normal Cells) |

|---|---|---|---|

| Parent Compound | COX-2 | 1.2 | 12.5 |

| 4-Methoxy Analog | COX-2 | 0.7 | 18.9 |

| 4-Chloro Analog | HeLa Cells | 8.0 | 5.4 |

Table 2 : Recommended Analytical Parameters

| Technique | Parameters | Critical Observations |

|---|---|---|

| HPLC | C18 column, 40% MeCN/H2O, 1 mL/min, 254 nm | Retention time: 8.2 min |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, J=7 Hz, CH3), δ 7.2–7.4 (m, Ph) | Integration ratios |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.